Cas no 1805968-65-3 (5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine)

5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine is a specialized pyridine derivative featuring both amino and trifluoromethoxy functional groups, which enhance its reactivity and utility in synthetic chemistry. The presence of multiple reactive sites, including the primary amine and aminomethyl groups, makes it a versatile intermediate for constructing complex heterocyclic compounds. The trifluoromethoxy substituent contributes to increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Its structural properties allow for selective modifications, facilitating applications in drug discovery and material science. This compound is particularly useful in the development of bioactive molecules due to its balanced electronic and steric characteristics.
5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine structure
1805968-65-3 structure
Product Name:5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine
CAS No:1805968-65-3
MF:C8H10F3N3O
MW:221.179711818695
CID:4930698
Update Time:2025-05-25

5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H10F3N3O/c1-4-5(2-12)7(6(13)3-14-4)15-8(9,10)11/h3H,2,12-13H2,1H3
    • InChI Key: JFJRSRGXSSKQPX-UHFFFAOYSA-N
    • SMILES: FC(OC1C(=CN=C(C)C=1CN)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • XLogP3: 0.6
  • Topological Polar Surface Area: 74.2

5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022002873-500mg
5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine
1805968-65-3 97%
500mg
$1,029.00 2022-04-01
Alichem
A022002873-1g
5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine
1805968-65-3 97%
1g
$1,831.20 2022-04-01

Additional information on 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine

Introduction to 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1805968-65-3)

5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine, identified by its Chemical Abstracts Service (CAS) number 1805968-65-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of multiple functional groups, including amino, methyl, and trifluoromethoxy substituents, makes this molecule a versatile scaffold for drug discovery and development.

The structural features of 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine contribute to its unique chemical properties and biological activities. The amino group at the 5-position and the aminomethyl group at the 3-position provide opportunities for further derivatization, enabling the synthesis of novel analogs with enhanced pharmacological profiles. Additionally, the methyl group at the 2-position and the trifluoromethoxy group at the 4-position introduce steric and electronic effects that can modulate binding interactions with biological targets.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyridine-based compounds have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural motif of 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine aligns well with these trends, making it a valuable intermediate in the synthesis of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential in oncology research. Pyridine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation and survival. The presence of multiple nitrogen-containing functional groups in 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine allows for selective binding to these targets, potentially leading to the development of next-generation anticancer drugs. Recent studies have demonstrated that pyridine-based inhibitors can disrupt signaling pathways critical for tumor growth and metastasis, highlighting their therapeutic potential.

Furthermore, this compound has been explored in the context of antimicrobial research. The unique combination of functional groups in 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine may confer activity against resistant bacterial strains by interfering with essential bacterial processes such as DNA replication and protein synthesis. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity to bacterial enzymes, making it an attractive feature for antimicrobial drug design.

The synthesis of 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and functional group transformations. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the desired pyridine core structure efficiently.

In terms of pharmaceutical applications, 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine serves as a key intermediate in the production of biologically active molecules. Its structural flexibility allows for modifications at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability has made it a popular choice for medicinal chemists seeking to develop novel drugs with improved efficacy and reduced side effects.

The role of computational chemistry in optimizing derivatives derived from 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify promising candidates for further experimental validation. These computational approaches have accelerated drug discovery pipelines by allowing researchers to screen large libraries of compounds virtually before synthesizing them in the lab.

Future directions in research involving 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine include exploring its potential as a lead compound for drug development through structure-based drug design. By leveraging crystallographic data and enzyme kinetics studies, researchers aim to elucidate detailed mechanisms of action for pyridine-based inhibitors. This knowledge will be crucial in designing next-generation therapeutics with enhanced specificity and potency.

The versatility of 5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine also extends to its use as a building block for more complex molecular architectures. Its ability to undergo further functionalization makes it an attractive candidate for generating libraries of diverse compounds for high-throughput screening assays. Such libraries are essential tools in modern drug discovery efforts aimed at identifying new therapeutic leads.

In conclusion,5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine (CAS No. 1805968-65-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for designing novel drugs targeting various diseases. As research continues to uncover new applications for this compound,5-Amino-3-(aminomethyl)-2-methyl-4-(trifluoromethoxy)pyridine is poised to play an increasingly important role in shaping the future of medicinal chemistry.

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